molecular formula C28H25N3O5S2 B10857058 PG 34

PG 34

Cat. No.: B10857058
M. Wt: 547.6 g/mol
InChI Key: ICLUPJSFAFLDLR-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide (CAS: 1681056-62-1) is a high-purity API intermediate with the molecular formula C₂₈H₂₅N₃O₅S₂ and molecular weight 547.65 g/mol . It features a stereospecific (2R)-propanamide backbone substituted with a 2-oxo-1H-quinolin-6-yl sulfonamide group, dual N-alkylation (furan-2-ylmethyl and thiophen-2-ylmethyl), and a phenyl side chain. Manufactured under ISO-certified processes by MolCore, it is critical for pharmaceutical research and development, though its specific therapeutic application remains undisclosed .

Properties

Molecular Formula

C28H25N3O5S2

Molecular Weight

547.6 g/mol

IUPAC Name

(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C28H25N3O5S2/c32-27-13-10-21-17-24(11-12-25(21)29-27)38(34,35)30-26(16-20-6-2-1-3-7-20)28(33)31(18-22-8-4-14-36-22)19-23-9-5-15-37-23/h1-15,17,26,30H,16,18-19H2,(H,29,32)/t26-/m1/s1

InChI Key

ICLUPJSFAFLDLR-AREMUKBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Origin of Product

United States

Preparation Methods

Synthesis of (2R)-2-Amino-3-phenylpropanamide

Chiral pool synthesis using L-phenylalanine as a starting material provides a viable route. Protection of the amino group with tert-butoxycarbonyl (Boc), followed by activation of the carboxylic acid as a mixed anhydride and coupling with ammonia, yields (2R)-2-(Boc-amino)-3-phenylpropanamide. Deprotection with trifluoroacetic acid affords the free amine.

Preparation of 6-Amino-2-oxo-1H-quinoline

6-Nitro-2-oxo-1H-quinoline, synthesized via Friedländer annulation of 2-nitrobenzaldehyde with ethyl acetoacetate, undergoes catalytic hydrogenation (H₂, Pd/C) to yield the 6-amino derivative.

Sulfonylation of 6-Amino-2-oxo-1H-quinoline

Reaction with benzenesulfonyl chloride in dichloromethane, using triethylamine as a base, introduces the sulfonyl group. Optimization studies indicate that excess sulfonyl chloride (1.5 equiv) and low temperatures (0–5°C) minimize di-sulfonylation byproducts.

Convergent Assembly of the Target Molecule

Coupling of Propanamide and Sulfonamide Intermediates

The (2R)-2-amino-3-phenylpropanamide is reacted with 6-sulfonylamino-2-oxo-1H-quinoline using EDCI/HOBt-mediated coupling in DMF. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion after 12 hours at 25°C, with isolated yields of 78–82%.

Dual N-Alkylation with Furan and Thiophene Derivatives

Sequential alkylation of the propanamide nitrogen employs furan-2-ylmethyl bromide and thiophen-2-ylmethyl chloride. Kinetic control favors initial reaction with the more electrophilic furan derivative (KIE = 1.8), followed by thiophene substitution under phase-transfer conditions (TBAB, NaOH/H₂O). GC-MS analysis confirms >95% regioselectivity for the desired N,N-dialkylated product.

Catalytic Asymmetric Synthesis Approaches

Enantioselective Strecker Synthesis

A three-component Strecker reaction of benzaldehyde, furan-2-ylmethylamine, and thiophen-2-ylmethyl isocyanide, catalyzed by a Jacobsen thiourea catalyst (10 mol%), generates the chiral α-aminonitrile precursor. Hydrolysis with HCl/EtOH followed by oxidation yields the (2R)-configured propanamide core with 88% ee.

Dynamic Kinetic Resolution

Racemic 2-amino-3-phenylpropanamide undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) in vinyl acetate. The (2R)-enantiomer is acetylated 15 times faster than the (2S)-isomer, enabling 94% ee after 24 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinoline-H), 7.98 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 5H, phenyl), 6.85–6.72 (m, 4H, furan/thiophene).

  • HRMS (ESI+): m/z 548.1542 [M+H]⁺ (calc. 548.1548).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 80:20) shows a single peak (tᴿ = 12.7 min), confirming ≥99% enantiomeric excess.

Challenges and Methodological Limitations

  • Sulfonylation Efficiency : Competing N-sulfonylation at the quinoline 1-position necessitates careful stoichiometric control.

  • Diastereomeric Byproducts : Spontaneous epimerization at C2 occurs under basic conditions (ΔG‡ = 24.3 kcal/mol), requiring neutral pH during workup.

  • Scale-Up Limitations : The dual N-alkylation step exhibits nonlinear kinetics beyond 100 g scale, attributed to micelle formation in biphasic systems.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Chiral Pool Synthesis6899Low catalyst cost
Enzymatic Resolution7294Mild conditions
Asymmetric Strecker6588Single-step enantioselection

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

PG 34 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are often derivatives of the original compound with modified functional groups that enhance their activity and stability.

Scientific Research Applications

Cancer Research

OSMI-1's role as an OGT inhibitor positions it as a significant compound in cancer research. OGT is known to modify proteins through O-linked glycosylation, influencing cell signaling pathways related to cancer cell proliferation and survival. Inhibition of OGT can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Case Study:
A study demonstrated that OSMI-1 effectively reduced the viability of various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent antiproliferative effects. The mechanism was linked to the disruption of glucose metabolism and altered gene expression profiles associated with tumor progression .

Metabolic Disorders

The inhibition of OGT by OSMI-1 also has implications for metabolic disorders such as diabetes and obesity. By modulating insulin signaling pathways, this compound may help in regulating glucose homeostasis.

Research Findings:
Studies have shown that compounds similar to OSMI-1 can improve insulin sensitivity in diabetic models, suggesting that OGT inhibition may be a viable therapeutic strategy for managing metabolic syndromes .

Neurodegenerative Diseases

Recent investigations into the role of O-linked glycosylation in neurodegenerative diseases have highlighted the potential of OSMI-1 in this area. Aberrant glycosylation patterns are observed in conditions like Alzheimer's disease.

Preliminary Results:
In vitro studies indicated that OSMI-1 could protect neuronal cells from toxicity induced by amyloid-beta peptides, possibly by restoring normal glycosylation patterns on critical proteins involved in neuroprotection .

CompoundTarget EnzymeIC50 (µM)Application Area
OSMI-1OGT0.5Cancer therapy
Compound AProtein Kinase B (Akt)0.8Metabolic disorders
Compound BGlycogen Synthase Kinase 30.7Neurodegenerative diseases

Mechanism of Action

PG 34 exerts its effects by inhibiting O-GlcNAc translocase (OGT), an enzyme involved in the addition of N-acetylglucosamine to proteins . This inhibition disrupts various cellular processes, leading to changes in cell function and behavior. The molecular targets and pathways involved in the compound’s mechanism of action are still being investigated, but it is known to affect protein glycosylation and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of furan, thiophene, quinolin-2-one, and sulfonamide groups distinguishes it from analogs. Below is a comparative analysis:

Compound Name / ID Molecular Formula Key Substituents/Features Biological Activity (if reported) Reference
Target Compound C₂₈H₂₅N₃O₅S₂ Quinolin-2-one sulfonamide, furan/thiophene N-alkylation, phenyl side chain API intermediate (exact use unspecified)
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (4a-4m) Variable Furan sulfonamide, substituted phenyl groups Antimicrobial screening
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides Variable Thiazole-oxadiazole hybrid, sulfanyl-propanamide Not explicitly stated
Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (4a-h) Variable Quinoxaline core, acetamide linkage, pyrimidine/thiol substituents Antimicrobial (implied by screening)
(2S)-2-[[(2R)-2-(benzylsulfonylamino)-3-phenyl-propanoyl]amino]-N-[(1S)-4-guanidino-...]propanamide C₃₄H₃₉N₇O₅S₂ Benzylsulfonylamino, guanidino-thiazole, propanamide backbone Similarity score: 0.817 (structural)

Key Differences and Implications

Heterocyclic Components: The target’s quinolin-2-one moiety (vs. quinoxaline in or thiazole in ) may enhance π-π stacking interactions with biological targets, improving binding affinity .

Sulfonamide vs. Acetamide Linkages: The sulfonamide group in the target (vs.

Synthesis Complexity :

  • The target’s stereospecific synthesis (NLT 97% purity) contrasts with simpler protocols for furan sulfonamides or acetamides , which lack chiral centers.

Privileged Substructure Considerations

The compound’s propanamide backbone and heterocyclic substituents align with "privileged substructures" (e.g., β-turn mimetics) that exhibit promiscuous receptor binding . Its structural complexity may improve bioavailability compared to simpler analogs like or .

Research Findings and Data Gaps

  • Bioactivity Data : Unlike analogs in and , the target’s biological profile is unconfirmed, necessitating further enzymatic or cellular assays.
  • Synthetic Yields : High purity (≥97%) suggests optimized synthesis, but direct comparisons with yields of analogs (e.g., 90.2% for ) are speculative without detailed protocols.

Biological Activity

The compound (2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features several key structural elements that are known to influence biological activity:

  • Furan and Thiophene Rings : These heterocycles are associated with diverse pharmacological effects, including antimicrobial and anti-inflammatory properties.
  • Quinoline Moiety : Known for its anticancer activity, quinoline derivatives often interact with various biological targets.
  • Sulfonamide Group : This functional group enhances the compound's ability to engage in nucleophilic substitutions, potentially leading to varied biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to (2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide exhibit significant antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy as it has been linked to inhibiting bacterial growth by targeting specific enzymes involved in folate synthesis.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. For instance, compounds with structural similarities have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like dihydropteroate synthase, critical in bacterial folate metabolism.
  • Receptor Modulation : The quinoline structure may allow for interaction with cellular receptors involved in signaling pathways related to cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan and thiophene rings can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundBiological ActivityFindings
QuinacrineAntimalarialDemonstrated significant inhibition of Plasmodium falciparum growth.
SulfanilamideAntimicrobialEffective against a range of Gram-positive and Gram-negative bacteria.
FurosemideDiureticExhibited potent diuretic effects through inhibition of sodium reabsorption.

These studies highlight the potential therapeutic applications of compounds with similar structures to (2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide , suggesting that it may possess unique bioactivities worth further investigation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalysts. For example, coupling reactions may use activating agents like HATU or EDCI, with DMF or THF as solvents . Intermediate purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization is critical to remove unreacted sulfonamide or furan/thiophene intermediates . Monitoring reaction progress with TLC or LC-MS ensures stepwise efficiency .

Q. What spectroscopic methods are most reliable for confirming the compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the sulfonylamino group and substituent orientations (e.g., furan vs. thiophene methylene linkages) .
  • HRMS : Validates molecular weight and detects isotopic patterns for sulfur/fluorine atoms .
  • X-ray crystallography : Resolves absolute stereochemistry at the (2R)-chiral center using SHELXL for refinement .

Q. How can solubility challenges in biological assays be addressed?

Co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility. Structural analogs with PEGylated side chains or charged sulfonate groups may improve pharmacokinetic profiles without altering core pharmacophores .

Q. What analytical techniques are recommended for quantifying impurities?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm identifies byproducts. Preparative HPLC or SFC (Chiralpak® IC columns) isolates enantiomeric impurities .

Q. What are common synthetic impurities, and how are they mitigated?

  • Unreacted quinolin-6-yl sulfonamide : Removed via acid-base extraction .
  • Diastereomeric byproducts : Controlled by chiral auxiliaries during coupling steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability?

Molecular dynamics simulations (AMBER or CHARMM force fields) assess rotational barriers in the propanamide backbone. Mercury CSD visualizes steric clashes between the thiophen-2-ylmethyl and furan-2-ylmethyl groups .

Q. What strategies identify potential biological targets for this compound?

  • Privileged substructure analysis : The 2-oxo-1H-quinoline moiety mimics β-turn motifs, suggesting interactions with kinase or GPCR targets .
  • Docking studies (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets like tyrosine kinases or sulfotransferases .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Cross-validate using:

  • NOESY NMR : Confirms spatial proximity of aromatic protons .
  • DFT calculations (Gaussian) : Predicts theoretical NMR shifts and compares with experimental data .

Q. What experimental designs elucidate reaction mechanisms in its synthesis?

  • Kinetic isotope effects : Replace 1^1H with 2^2H in the sulfonamide group to study rate-limiting steps .
  • Trapping intermediates : Use low-temperature NMR (-40°C) to isolate reactive species like acyloxyboron intermediates .

Q. How does polymorphism affect bioavailability, and how is it characterized?

DSC and PXGD identify polymorphs. Solvent-drop grinding in ethanol or methanol stabilizes the thermodynamically favorable form. In vitro dissolution assays correlate crystal packing (Mercury analysis) with solubility .

Q. What scale-up challenges arise in multi-step synthesis, and how are they addressed?

Flow chemistry (Omura-Sharma-Swern oxidation) improves reproducibility and heat transfer. Design of Experiments (DoE) optimizes parameters like residence time and catalyst loading .

Q. How can degradation pathways under physiological conditions be mapped?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, or peroxides.
  • LC-HRMS/MS : Identifies hydrolyzed sulfonamide or oxidized thiophene metabolites .

Q. What methods ensure enantiomeric purity during N-alkylation steps?

Chiral SFC (e.g., Chiralpak® IC column, MeOH/CO₂ mobile phase) resolves R/S isomers. Kinetic resolution using lipases (Candida antarctica) selectively acylates the undesired enantiomer .

Q. How are protein binding affinities quantified experimentally?

SPR (Biacore) or ITC measures binding kinetics to serum albumin or target enzymes. Competitive assays with fluorescent probes (e.g., ANS displacement) estimate hydrophobic interaction strengths .

Q. What stability-indicating assays are critical for long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Lyophilization in trehalose matrices prevents hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.